Ethyl 7-phenylhepta-2,4-dien-6-ynoate
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Overview
Description
Ethyl 7-phenylhepta-2,4-dien-6-ynoate is a chemical compound with the molecular formula C15H14O2 It is known for its unique structure, which includes a phenyl group attached to a hepta-dien-ynoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-phenylhepta-2,4-dien-6-ynoate typically involves the reaction of ethyl acetoacetate with phenylacetylene under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The process involves the formation of a conjugated system through a series of addition and elimination reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-phenylhepta-2,4-dien-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alkenes.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Substituted phenylhepta-dien-ynoates
Scientific Research Applications
Ethyl 7-phenylhepta-2,4-dien-6-ynoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-phenylhepta-2,4-dien-6-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the reactivity and selectivity of chemical reactions. Additionally, the compound’s conjugated system allows it to participate in electron transfer processes, making it useful in redox reactions.
Comparison with Similar Compounds
Ethyl 7-phenylhepta-2,4-dien-6-ynoate can be compared to other similar compounds, such as:
Ethyl 7-phenylhepta-2,4-dien-6-ynoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Ethyl 7-phenylhepta-2,4-dien-6-yn-1-ol: Similar structure but with a hydroxyl group instead of an ester group.
Ethyl 7-phenylhepta-2,4-dien-6-yn-1-amine: Similar structure but with an amine group instead of an ester group.
Properties
CAS No. |
919090-75-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 7-phenylhepta-2,4-dien-6-ynoate |
InChI |
InChI=1S/C15H14O2/c1-2-17-15(16)13-9-4-3-6-10-14-11-7-5-8-12-14/h3-5,7-9,11-13H,2H2,1H3 |
InChI Key |
MROKHDWPEGLYIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC=CC#CC1=CC=CC=C1 |
Origin of Product |
United States |
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